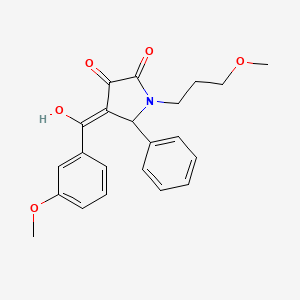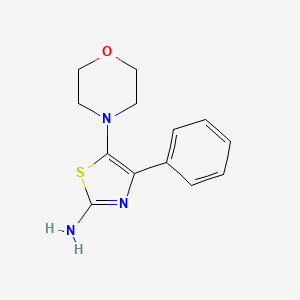![molecular formula C24H22N4O5S B11051207 N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)
N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps:
-
Formation of the Thieno[2,3-b]pyridine Core: : This step often starts with the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can be synthesized from 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and ethyl chloroacetate in the presence of a base such as potassium carbonate .
-
Introduction of the Pyrrole Group: : The pyrrole group is introduced through a nucleophilic substitution reaction, where the amino group of the thieno[2,3-b]pyridine core reacts with a pyrrole derivative under suitable conditions.
-
Formation of the Benzodioxole Moiety: : The benzodioxole structure is typically synthesized separately and then coupled with the thieno[2,3-b]pyridine core through a condensation reaction, often using a reagent like paraformaldehyde.
-
Final Condensation: : The final step involves the condensation of the benzodioxole derivative with the thieno[2,3-b]pyridine core in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and pyrrole groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the carbohydrazide moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s aromatic and heterocyclic structures allow it to form stable interactions with these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Compared to similar compounds, N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide stands out due to its combination of methoxy and benzodioxole groups, which confer unique electronic and steric properties. These features enhance its potential interactions with biological targets and its utility in various applications.
This detailed overview provides a comprehensive understanding of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C24H22N4O5S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-13-9-14(2)26-24-17(13)18(28-7-5-6-8-28)22(34-24)23(29)27-25-11-15-10-16(30-3)20-21(19(15)31-4)33-12-32-20/h5-11H,12H2,1-4H3,(H,27,29)/b25-11+ |
Clé InChI |
NTWJVVSUVTXHJH-OPEKNORGSA-N |
SMILES isomérique |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11051127.png)
![2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11051137.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)

![Benzyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051166.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)

![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
![N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11051206.png)
